molecular formula C14H12O3 B14384692 5-(2-Methoxyphenyl)-1,3-benzodioxole CAS No. 89346-88-3

5-(2-Methoxyphenyl)-1,3-benzodioxole

Katalognummer: B14384692
CAS-Nummer: 89346-88-3
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: RJMFRXYVALAUEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methoxyphenyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by a methoxyphenyl group attached to a benzodioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,3-benzodioxole typically involves the reaction of 2-methoxyphenol with 1,2-dihydroxybenzene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzodioxole ring. Common reagents used in this synthesis include methanol, hydrochloric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methoxyphenyl)-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Methoxyphenyl)-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-(2-Methoxyphenyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxyphenol: A precursor in the synthesis of 5-(2-Methoxyphenyl)-1,3-benzodioxole.

    1,2-Dihydroxybenzene: Another precursor used in the synthesis.

    Benzodioxole: The core structure of the compound.

Uniqueness

This compound is unique due to the presence of both a methoxyphenyl group and a benzodioxole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

89346-88-3

Molekularformel

C14H12O3

Molekulargewicht

228.24 g/mol

IUPAC-Name

5-(2-methoxyphenyl)-1,3-benzodioxole

InChI

InChI=1S/C14H12O3/c1-15-12-5-3-2-4-11(12)10-6-7-13-14(8-10)17-9-16-13/h2-8H,9H2,1H3

InChI-Schlüssel

RJMFRXYVALAUEG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.